

A Comparative Analysis of Hydroxyfasudil Bioavailability Across Diverse Formulations

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Compound of Interest		
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This guide provides a comprehensive comparison of the bioavailability of Hydroxyfasudil, the active metabolite of the Rho-kinase (ROCK) inhibitor Fasudil, across various formulations. The data presented is compiled from publicly available experimental studies to aid in the objective evaluation of different delivery strategies.

Executive Summary

Hydroxyfasudil's therapeutic efficacy is intrinsically linked to its systemic and local bioavailability. This analysis reveals significant variations in pharmacokinetic profiles depending on the formulation and route of administration. While intravenous (IV) administration of the parent drug, Fasudil, provides complete bioavailability of its metabolite, Hydroxyfasudil, oral formulations exhibit reduced but still substantial bioavailability. Furthermore, emerging novel drug delivery systems, such as liposomal and nanoparticle-based formulations of Fasudil, demonstrate the potential for controlled release and targeted delivery, thereby altering the pharmacokinetic landscape.

Comparative Pharmacokinetic Data

The following table summarizes key pharmacokinetic parameters of Hydroxyfasudil following the administration of different Fasudil formulations. It is important to note that for novel formulations, the data pertains to the parent drug, Fasudil, as specific data for Hydroxyfasudil in these carriers is not yet available.



Formulation	Administrat ion Route	Subject	Key Pharmacoki netic Parameters of Hydroxyfas udil (unless otherwise stated)	Absolute Bioavailabil ity (%)	Reference
Licensed Formulation (ERIL®)	Intravenous (IV)	Healthy Humans	AUC (0-tz): 449 μg·h/L Cmax: 108.4 μg/L	100 (Reference)	[1]
Licensed Formulation (ERIL®)	Oral	Healthy Humans	AUC (0-tz): 309 μg·h/L Cmax: 111.6 μg/L Tmax: 0.5 hours	~69	[1]
Investigationa I Oral Solution	Oral	Healthy Humans	AUC: ~300 μg·h/L	Not directly compared to IV	[1]
Liposomal Formulation	Intratracheal	Rats	t½ (Fasudil): 4.71 hours (compared to 0.39h for IV Fasudil) Cmax (Fasudil): 89.4 ng/mL	Not Applicable (local delivery)	[2]
Chitosan Nanoparticles	Topical (Ocular)	Ex vivo (bovine cornea)	Substantial improvement in corneal permeation of Fasudil compared to	Not Applicable (local delivery)	



aqueous solution.

Experimental Methodologies

This section details the experimental protocols for the key studies cited in this guide.

SAFE-ROCK Clinical Trial: Oral vs. Intravenous Bioavailability

- Study Design: A Phase I, single-center, open-label, randomized, two-period crossover clinical trial was conducted in 14 healthy male and female subjects.[1]
- Treatments:
 - Oral: Single dose of Fasudil on day 1 for pharmacokinetic profiling.
 - Intravenous: Single dose of Fasudil on day 1.
 - A washout period of at least 3 days separated the two treatment periods.[1]
- Sample Collection: Blood samples were collected at pred-determined intervals to analyze the plasma concentrations of Fasudil and Hydroxyfasudil.[1]
- Analytical Method: Plasma concentrations of Fasudil and its active metabolite,
 Hydroxyfasudil, were measured using Liquid Chromatography-Tandem Mass Spectrometry
 (LC-MS/MS).[1] This method involves protein precipitation for sample preparation followed
 by reverse-phase chromatography.[1]
- Pharmacokinetic Analysis: The key pharmacokinetic parameters, including the area under the concentration-time curve (AUC), maximum concentration (Cmax), and time to maximum concentration (Tmax), were calculated from the plasma concentration-time profiles. The absolute bioavailability of the oral formulation was determined by comparing the AUC of the oral dose to the AUC of the IV dose.[1]

Liposomal Fasudil Formulation for Pulmonary Delivery

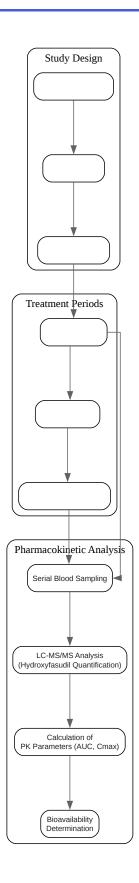


- Formulation: Liposomes encapsulating Fasudil were prepared using a hydration and extrusion method, with the drug loaded via an ammonium sulfate-induced transmembrane electrochemical gradient.[2]
- Animal Model: The study utilized a monocrotaline (MCT)-induced rat model of pulmonary arterial hypertension.[2]
- Administration: The liposomal Fasudil formulation was administered to the rats via intratracheal instillation.[2]
- Pharmacokinetic Analysis: Plasma samples were collected over time to determine the concentration of Fasudil. The half-life (t½) and maximum concentration (Cmax) were then calculated.[2]

Visualizing Key Processes and Pathways

To further elucidate the concepts discussed, the following diagrams illustrate the experimental workflow for a typical bioavailability study and the underlying mechanism of action of Hydroxyfasudil.

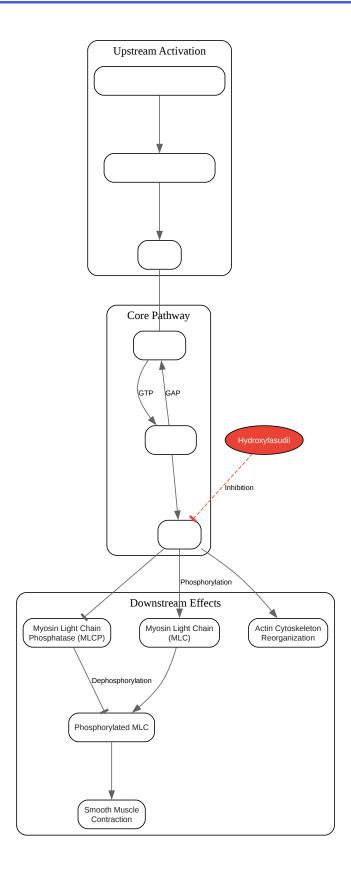




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Caption: Experimental workflow for a crossover bioavailability study.





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Caption: The Rho-Kinase (ROCK) signaling pathway and the inhibitory action of Hydroxyfasudil.

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- 2. Liposomal Fasudil, a Rho-Kinase Inhibitor, for Prolonged Pulmonary Preferential Vasodilation in Pulmonary Arterial Hypertension PMC [pmc.ncbi.nlm.nih.gov]
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